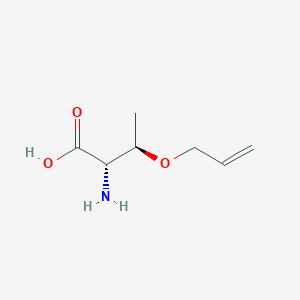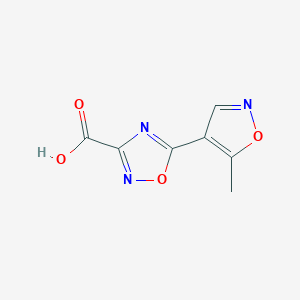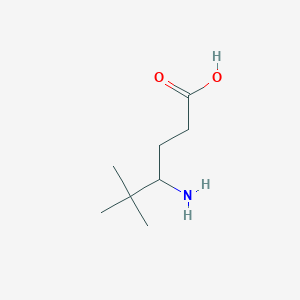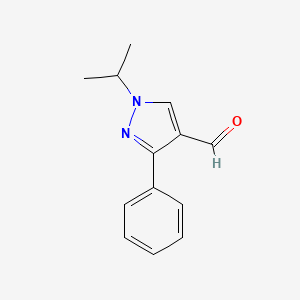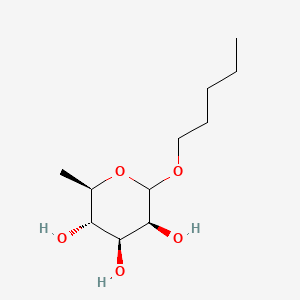
(3S,4S)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile is a chiral compound with significant importance in organic chemistry. It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle, and contains both hydroxyl and nitrile functional groups. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile typically involves the following steps:
Starting Material: The synthesis often begins with commercially available starting materials such as 4-hydroxy-2H-pyran-3-one.
Reduction: The carbonyl group of 4-hydroxy-2H-pyran-3-one is reduced to form the corresponding alcohol.
Nitrile Introduction: The hydroxyl group is then converted to a nitrile group using reagents like cyanogen bromide (BrCN) under basic conditions.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of biocatalysts for chiral resolution is also common in industrial processes to ensure high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or ethers.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxotetrahydro-2H-pyran-3-carbonitrile.
Reduction: Formation of 4-hydroxytetrahydro-2H-pyran-3-amine.
Substitution: Formation of 4-halotetrahydro-2H-pyran-3-carbonitrile.
Scientific Research Applications
(3S,4S)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as an intermediate in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Employed in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (3S,4S)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its structural modifications and the target molecule.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile: Differing only in the stereochemistry at the 4th position.
4-Hydroxytetrahydro-2H-pyran-3-one: Lacks the nitrile group.
4-Hydroxytetrahydro-2H-pyran-3-amine: Contains an amine group instead of a nitrile group.
Uniqueness
(3S,4S)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile is unique due to its specific stereochemistry and the presence of both hydroxyl and nitrile functional groups. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in the synthesis of various complex molecules.
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(3S,4S)-4-hydroxyoxane-3-carbonitrile |
InChI |
InChI=1S/C6H9NO2/c7-3-5-4-9-2-1-6(5)8/h5-6,8H,1-2,4H2/t5-,6-/m0/s1 |
InChI Key |
GYTBAEBRVTVWKQ-WDSKDSINSA-N |
Isomeric SMILES |
C1COC[C@@H]([C@H]1O)C#N |
Canonical SMILES |
C1COCC(C1O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


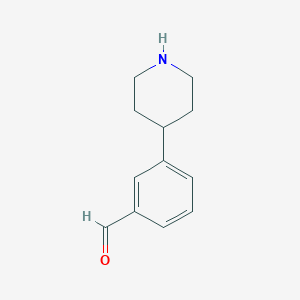
![3-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B13331791.png)
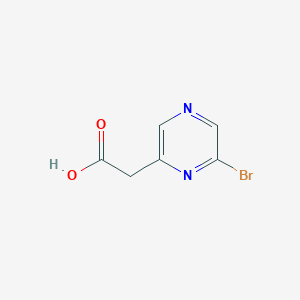
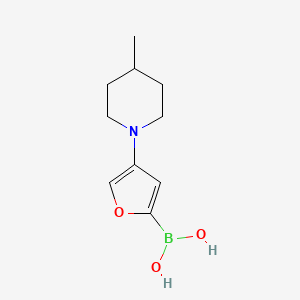
![[(2-Iodocyclopentyl)oxy]cycloheptane](/img/structure/B13331810.png)
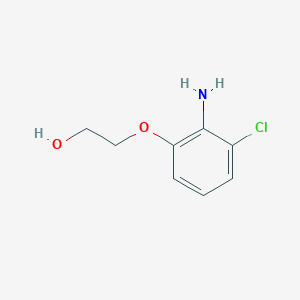
![8-Bromo-3,5-dichloroimidazo[1,2-c]pyrimidine](/img/structure/B13331825.png)
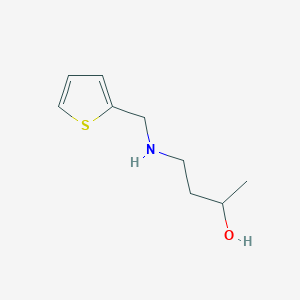
![6-Chloro-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B13331845.png)
